Product packaging for Benzyloxy-C5-PEG1(Cat. No.:)

Benzyloxy-C5-PEG1

Cat. No.: B11870868
M. Wt: 238.32 g/mol
InChI Key: YQLVMNLTOMEQNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyloxy-C5-PEG1 is a synthetic organic compound designed for research applications, particularly as a building block and linker in chemical biology and drug discovery. Its structure integrates a benzyloxy group, a five-carbon (C5) alkyl spacer, and a short polyethylene glycol (PEG) chain. The benzyloxy moiety can serve as a protective group for alcohols or provide a hydrophobic aromatic element for interacting with protein binding sites. The incorporated PEG unit, known for its hydrophilicity and flexibility, helps to improve the solubility of conjugate molecules and reduce aggregation. The primary research value of this compound lies in its role as a versatile spacer/linker for constructing complex molecules such as PROTACs (Proteolysis-Targeting Chimeras), where it can connect a target-binding ligand to an E3 ubiquitin ligase-recruiting molecule. It is also highly suitable for bioconjugation strategies, enabling the connection of small molecules to peptides, proteins, or antibodies, thereby modulating their pharmacokinetic properties. This product is labeled "Research Use Only" (RUO) . RUO products are essential tools for laboratory research but are not intended for use in diagnostic, therapeutic, or any other clinical procedures on humans or animals, nor for personal or household use. Researchers are responsible for ensuring all handling and applications comply with their institution's safety protocols and local regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H22O3 B11870868 Benzyloxy-C5-PEG1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H22O3

Molecular Weight

238.32 g/mol

IUPAC Name

2-(5-phenylmethoxypentoxy)ethanol

InChI

InChI=1S/C14H22O3/c15-9-12-16-10-5-2-6-11-17-13-14-7-3-1-4-8-14/h1,3-4,7-8,15H,2,5-6,9-13H2

InChI Key

YQLVMNLTOMEQNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCCCCOCCO

Origin of Product

United States

Synthetic Methodologies for Benzyloxy C5 Peg1 and Analogous Architectures

Strategic Approaches to Benzyl (B1604629) Ether Formation

The introduction of a benzyl group to protect a hydroxyl moiety is a cornerstone of multi-step organic synthesis. acs.org The stability of the resulting benzyl ether under a variety of reaction conditions, coupled with the availability of reliable methods for its removal, makes it an invaluable tool for chemists. acs.orgacs.org Several key methodologies have been developed to form benzyl ethers, each with its own advantages depending on the substrate's sensitivity to acidic or basic conditions.

Williamson Ether Synthesis and Variations for Alcohol Protection

The Williamson ether synthesis is a classical and widely employed method for the formation of ethers, including benzyl ethers. youtube.com The reaction proceeds via an S\textsubscript{N}2 mechanism, where an alkoxide, generated by deprotonating an alcohol with a base, acts as a nucleophile and attacks an alkyl halide. masterorganicchemistry.comjk-sci.com For the synthesis of benzyl ethers, a common approach involves the reaction of an alcohol with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base. youtube.com

Strong bases like sodium hydride (NaH) are frequently used to ensure complete deprotonation of the alcohol. organic-chemistry.org However, for substrates that are sensitive to strongly basic conditions or when selectivity is required (e.g., protecting one hydroxyl group in a diol), milder bases such as silver oxide (Ag₂O) can be employed. organic-chemistry.org The choice of base and reaction conditions is critical to avoid potential side reactions, such as elimination, especially with sterically hindered substrates. jk-sci.com

Reactants Base Solvent Product Yield Reference
Alcohol, Benzyl BromideNaHTHF/DMFBenzyl EtherHigh thieme-connect.com
Diol, Benzyl BromideAg₂ODCMMonobenzylated DiolVaries organic-chemistry.org
Phenol, Benzyl ChlorideK₂CO₃AcetoneAryl Benzyl EtherGood jk-sci.com

Acid-Catalyzed Routes for Benzylation

For molecules that are unstable under basic conditions, acid-catalyzed methods provide a valuable alternative for introducing a benzyl protecting group. organic-chemistry.org A prominent reagent for this purpose is benzyl trichloroacetimidate. d-nb.info This reagent reacts with alcohols in the presence of a catalytic amount of a strong acid, such as trifluoromethanesulfonic acid (TfOH) or trimethylsilyl trifluoromethanesulfonate (TMS-OTf), to form the corresponding benzyl ether. d-nb.inforsc.org

The reaction mechanism involves protonation of the imidate, which then serves as a highly reactive electrophile that is readily attacked by the alcohol. d-nb.info This method is particularly useful for complex molecules with acid-stable functional groups. rsc.org

Alcohol Substrate Catalyst Yield of Benzyl Ether Reference
Primary AlcoholTMS-OTfHigh d-nb.info
Secondary AlcoholTfOHGood to Moderate d-nb.info
Tertiary CyclopropanolTfOH39% d-nb.info

Neutral Reaction Conditions for Benzyloxy Group Introduction

To accommodate substrates sensitive to both acidic and basic conditions, reagents that facilitate benzylation under neutral conditions have been developed. beilstein-journals.org A notable example is 2-benzyloxy-1-methylpyridinium triflate, which is a stable, crystalline salt. organic-chemistry.orgthieme-connect.com This reagent transfers a benzyl group to an alcohol upon gentle heating, often in the presence of an acid scavenger like magnesium oxide (MgO). thieme-connect.comorgsyn.org

The reaction is believed to proceed through the formation of a reactive benzyl cation species under thermal conditions. sigmaaldrich.com This method has proven effective for a wide range of alcohols, including primary, secondary, and tertiary alcohols, and is compatible with various sensitive functional groups. organic-chemistry.orgsigmaaldrich.com

Alcohol Substrate Reagent Conditions Yield Reference
3-Phenylpropanol2-Benzyloxy-1-methylpyridinium triflateDCE, MgO, heat95% thieme-connect.com
Secondary Alcohol2-Benzyloxy-1-methylpyridinium triflateToluene, MgO, 90°C85% beilstein-journals.org
N-Boc-serine methyl ester2-Benzyloxy-1-methylpyridinium triflateToluene, MgO, 90°C84% beilstein-journals.org

Application of Specialized Benzylating Reagents

Beyond the more common methods, a variety of specialized benzylating reagents have been developed to address specific synthetic challenges. For instance, 2,4,6-tris(benzyloxy)-1,3,5-triazine (TriBOT) serves as an acid-catalyzed O-benzylating reagent with high atom economy. organic-chemistry.org Another approach involves the in situ generation of the active benzylating agent. For example, 2-benzyloxypyridine can be activated with methyl triflate in the presence of an alcohol to form the benzyl ether, circumventing the need to isolate the active pyridinium salt. beilstein-journals.org These specialized reagents offer chemists a broader toolkit for the precise and efficient synthesis of benzyl ethers in complex molecular settings.

Protecting Group Strategies for Complex Molecule Assembly

The benzyl ether is a crucial protecting group in the strategic assembly of complex molecules due to its stability across a wide range of chemical transformations. acs.orgresearchgate.net Its orthogonality to other common protecting groups, such as silyl ethers, allows for selective deprotection sequences, a key principle in modern organic synthesis. researchgate.net

The removal of a benzyl group is typically achieved through catalytic hydrogenolysis using palladium on carbon (Pd/C) and a hydrogen source, which cleaves the C-O bond to regenerate the alcohol and produce toluene as a byproduct. youtube.comjk-sci.com For molecules containing other reducible functional groups like alkenes or alkynes, alternative deprotection methods such as visible-light-mediated oxidative debenzylation with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be employed, rendering the benzyl ether a temporary protecting group. acs.org

Functionalization Techniques for Oligo(ethylene glycol) Units

The oligo(ethylene glycol) (OEG) chain in Benzyloxy-C5-PEG1 and its analogs provides desirable properties such as hydrophilicity. The terminal hydroxyl groups of OEG units are key handles for further functionalization, allowing for the attachment of various chemical moieties. nih.gov

The synthesis of heterobifunctional OEG linkers, which possess different reactive groups at each end, is a common strategy. nih.govuq.edu.au This is often achieved through a desymmetrization approach, where one of the two hydroxyl groups of a diol is selectively modified. nih.gov For example, one hydroxyl group can be converted to an azide or an alkyne, while the other remains available for further transformation. nih.govuq.edu.aursc.org

The remaining hydroxyl group can then be activated or converted into other functional groups. uq.edu.au A common activation method is the conversion to a mesylate (-OMs), which is an excellent leaving group for subsequent nucleophilic substitution reactions. nih.gov This allows for the introduction of a wide array of functionalities, including iodo, amino, and thiol groups. nih.govrsc.org Another approach is to convert the hydroxyl group into an amine-reactive 4-nitrophenyl carbonate. nih.gov

OEG Starting Material Functionalization Reagent Intermediate Product Final Functional Group Reference
Tetra(ethylene glycol)Propargyl bromideAlkyne-OEG-OHAlkyne nih.gov
Tetra(ethylene glycol)MsCl, NaN₃Azide-OEG-OHAzide nih.gov
Alkyne-OEG-OH4-Nitrophenyl chloroformateAlkyne-OEG-O-PNPCarbonate nih.gov
Alkyne-OEG-OHMsClAlkyne-OEG-OMsMesylate nih.gov
Alkyne-OEG-OMsNaIAlkyne-OEG-IIodo nih.gov
Alkyne-OEG-OMsPhthalimide, then hydrazineAlkyne-OEG-NH₂Amine nih.gov
Alkyne-OEG-OMsThioacetic acid, then hydrolysisAlkyne-OEG-SHThiol nih.gov

These functionalization techniques provide a versatile platform for creating a diverse library of OEG-based molecules with tailored properties for various applications.

Modification of Terminal Hydroxyl Groups for Reactivity

The terminal hydroxyl groups of polyethylene glycol (PEG) chains are generally unreactive and require activation to participate in subsequent coupling reactions. creative-proteomics.com This activation is a critical first step in the synthesis of functionalized PEG linkers. Common strategies to enhance the reactivity of these terminal hydroxyls include:

Tosylation: Conversion of the hydroxyl group to a tosylate (p-toluenesulfonate) creates a good leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of a wide range of functionalities.

Mesylation: Similar to tosylation, mesylation involves converting the hydroxyl group into a methanesulfonate, which also serves as an excellent leaving group for subsequent substitution reactions. researchgate.net

Activation with Carbonylating Agents: Reagents like N,N'-carbonyldiimidazole or phosgene can activate the terminal hydroxyl group, making it susceptible to reaction with nucleophiles such as amines.

Conversion to Halides: The hydroxyl group can be converted to a halide (e.g., chloride or bromide) using reagents like thionyl chloride or phosphorus tribromide, preparing the PEG chain for reactions with various nucleophiles. researchgate.netresearchgate.net

These activation methods are fundamental for preparing the PEG backbone for the introduction of diverse chemical handles, as discussed in the following section.

Introduction of Diverse Reactive Moieties

Once the terminal hydroxyl groups of the PEG chain are activated, a variety of reactive moieties can be introduced to create heterobifunctional linkers. These functional groups are essential for conjugating the linker to other molecules, such as the ligands for a target protein and an E3 ubiquitin ligase in the context of PROTACs. nih.gov Common reactive moieties and their methods of introduction are summarized below.

Reactive MoietySynthetic Precursor/MethodReacts With
Amine (-NH2) Reduction of an azide or phthalimide substitution followed by hydrazinolysis. nih.govCarboxylic acids, active esters (e.g., NHS esters), aldehydes. adcreview.com
Azide (-N3) Nucleophilic substitution with sodium azide on a tosylated or halogenated PEG. nih.govmdpi.comAlkynes (via "Click Chemistry"), phosphines (via Staudinger ligation). adcreview.comnih.gov
Alkyne (C≡CH) Reaction of a PEG-halide with a protected alkyne followed by deprotection.Azides (via "Click Chemistry"). adcreview.comnih.gov
NHS ester Reaction of a PEG-carboxylic acid with N-hydroxysuccinimide in the presence of a coupling agent like DCC or EDC. borenpharm.comwindows.netPrimary amines. adcreview.comwindows.net

The introduction of these functional groups allows for a modular approach to the synthesis of complex molecules like this compound, enabling the use of highly efficient and selective "click chemistry" reactions for the final assembly. adcreview.comnih.gov The N-Hydroxysuccinimide (NHS) ester is particularly useful as it reacts efficiently with primary amines under mild conditions to form stable amide bonds. windows.net However, NHS esters are moisture-sensitive and require careful handling and storage. borenpharm.comwindows.net

Transition Metal-Catalyzed Functionalization Reactions

Transition metal catalysis offers powerful and efficient methods for forming carbon-carbon and carbon-heteroatom bonds, providing alternative routes to functionalized PEG derivatives. One notable example is the ruthenium-catalyzed "hydrogen borrowing" amination.

In this methodology, a ruthenium catalyst, such as [Ru(p-cymene)Cl2]2, facilitates the reductive amination of amines with PEG-alcohols. nih.govfigshare.com The reaction proceeds through a "borrowing hydrogen" mechanism where the alcohol is temporarily oxidized to an aldehyde, which then reacts with an amine to form an imine. The ruthenium hydride species, formed during the initial oxidation, then reduces the imine to the corresponding amine, regenerating the catalyst. rsc.org This process is highly atom-economical and allows for the direct formation of C-N bonds without the need for pre-activating the alcohol. nih.govfigshare.com

Key Features of Ruthenium-Catalyzed Hydrogen Borrowing:

Catalyst: [Ru(p-cymene)Cl2]2 is a commonly used catalyst. nih.govfigshare.com

Ligands: Phosphorus-containing ligands like dppf or DPE are often employed. nih.govfigshare.com

Substrates: The reaction is applicable to a variety of primary and secondary amines. nih.govfigshare.com

Utility: This method has been successfully used to synthesize PEGylated primary and secondary amine products. nih.govfigshare.com

Ruthenium catalysts have also been employed in other C-H bond functionalization reactions, such as arylation and alkenylation, further expanding the toolbox for modifying PEG-like structures. mdpi.com

Alkylation and Quaternarization Procedures for PEG-Derived Ionic Liquids

Polyethylene glycol (PEG) derivatives can be used to synthesize a class of compounds known as PEG-based ionic liquids (ILPEGs). These materials combine the properties of ionic liquids, such as low vapor pressure and high thermal stability, with the characteristics of PEGs, including biocompatibility and tunable solubility. bohrium.com

The most common method for preparing ILPEGs is through the alkylation of a tertiary amine, phosphine, or N-substituted imidazole with a functionalized PEG. researchgate.netbohrium.com An alternative is a two-step alkylation/quaternarization procedure. researchgate.net

General Synthesis of Imidazolium-Based ILPEGs:

Functionalization of PEG: The terminal hydroxyl group of a monomethoxy PEG (mPEG) is typically converted to a better leaving group, such as a methanesulfonate (mesylate). researchgate.net

Alkylation: The functionalized mPEG is then reacted with an N-substituted imidazole, such as 1-butylimidazole, leading to the formation of a PEG-substituted imidazolium cation. researchgate.net

Anion Exchange: The counter-anion can be exchanged through metathesis to fine-tune the physicochemical properties of the resulting ionic liquid. researchgate.net

These PEG-functionalized ionic liquids have applications as alternative solvents in organic synthesis and catalysis. bohrium.com

Convergent and Linear Synthesis Pathways for this compound Analogues

The construction of complex linker molecules like this compound can be approached through either linear or convergent synthetic strategies.

Integration of Hydrophobic Spacers and Hydrophilic Linkers

The structure of linkers in molecules like PROTACs is critical for their biological activity. These linkers often consist of both hydrophobic and hydrophilic regions. nih.gov

Hydrophilic Spacers: PEG chains are the most common hydrophilic components. They enhance the solubility and cell permeability of the molecule. nih.govprecisepeg.com The flexibility of the PEG chain is also thought to be important for allowing the two ends of the PROTAC to bind effectively to their respective target proteins. nih.gov

The combination of these different types of spacers allows for fine-tuning of the physicochemical properties and biological activity of the final molecule. nih.gov

Orthogonal Protecting Group Strategies in Multi-Step Synthesis

In the synthesis of complex molecules with multiple functional groups, it is often necessary to protect some of these groups to prevent them from reacting in undesired ways. bham.ac.uk An orthogonal protecting group strategy is one in which different protecting groups can be removed under distinct reaction conditions without affecting the other protecting groups present in the molecule. fiveable.me

This strategy is crucial for the selective modification of different parts of a molecule. For example, in the synthesis of a complex PEGylated peptide, one might use:

An Fmoc group to protect an amine, which is removable with a base (e.g., piperidine). iris-biotech.de

A Boc group to protect another amine, which is removable with an acid (e.g., trifluoroacetic acid).

A benzyl ether to protect a hydroxyl group, which can be removed by hydrogenolysis.

By employing an orthogonal protection scheme, chemists can control the order of reactions and selectively unmask specific functional groups for further modification, which is essential for the successful synthesis of complex architectures like this compound analogues. bham.ac.uk

Structure Activity Relationship Sar and Design Principles for Linker Optimization

Conformational Analysis of Oligo(ethylene glycol) Linkers

Oligo(ethylene glycol) (OEG) chains are widely used as linkers due to their hydrophilicity, biocompatibility, flexibility, and resistance to non-specific protein adsorption. chempep.commdpi.comnih.gov Their conformational behavior is a key determinant of their function in connecting molecular entities. OEG linkers are not rigid rods; instead, they are highly flexible and can adopt a range of conformations, from helical forms to more extended, all-trans structures. acs.orguni-tuebingen.de The specific conformation is often influenced by the surrounding environment, such as the solvent or its proximity to a surface. acs.orguni-tuebingen.de This conformational flexibility allows the linker to span variable distances and orient the attached molecules for optimal interaction. chempep.com

The length of an OEG linker is a critical parameter that directly influences the efficiency of intramolecular processes, such as a ligand binding to a protein's active site when tethered to its surface. nih.gov Studies have shown that there is often an optimal linker length that maximizes the binding affinity. rero.ch If the linker is too short, it may not be able to span the distance between the attachment point and the binding site, creating strain and preventing effective interaction. Conversely, if the linker is excessively long, the increased conformational freedom can lead to a weaker binding effect than optimally sized linkers. nih.gov

However, beyond the optimal length, the binding affinity often shows a weak dependence on further increases in linker length. nih.gov This suggests that for many applications, a linker that is "long enough" is a justifiable strategy in the design of multivalent ligands or tethered molecules. nih.gov The specific effects of linker length can be highly dependent on the particular system being studied, including the nature of the interacting molecules and their environment. nih.govmdpi.com For instance, in vivo studies have demonstrated that increasing the PEG-linker length on folate-conjugated liposomes significantly enhanced tumor accumulation and antitumor activity, a result not observed in vitro. nih.gov

When a molecule is tethered by a linker for an intramolecular binding event, the process is entropically more favorable than the corresponding intermolecular reaction. The concept of "Effective Molarity" (Meff), also referred to as effective concentration, quantifies this advantage. nih.gov It represents the concentration of the tethered ligand in the vicinity of its binding site, effectively allowing a direct comparison between the intramolecular and a bimolecular binding event. nih.gov

A higher Meff indicates a lower entropic cost for the binding to occur, as the linker restricts the volume the ligand can explore, thereby increasing the probability of it being correctly positioned for binding. The Meff value is intrinsically linked to the length and flexibility of the linker. nih.gov It typically reaches a maximum at an optimal linker length and then decreases weakly as the linker becomes longer. nih.gov This principle is fundamental in understanding the efficiency of systems involving tethered ligands, such as in antibody-drug conjugates or surface-based biosensors.

Table 1. Relationship Between Oligo(ethylene glycol) Linker Length and Effective Molarity (Meff) for a Protein-Ligand System. nih.gov
Linker (EG units, n)Qualitative MeffDescription
Short (e.g., n < 2)LowLinker may be too short to span the distance without strain, resulting in poor binding.
Optimal (e.g., n = 2-5)MaximumThe linker has the ideal length to present the ligand to the binding site with minimal entropic penalty.
Long (e.g., n > 5)High but decreasingThe linker is sufficiently long, but the increased conformational space leads to a gradual, weak decrease in Meff.

Impact of Benzyloxy Group Modifications on Chemical Reactivity and Stability

The benzyloxy group is a widely used protecting group for hydroxyl functionalities in organic synthesis due to its general stability under a variety of reaction conditions. organic-chemistry.orgnih.gov It is typically installed via a Williamson ether synthesis and removed by palladium-catalyzed hydrogenation. organic-chemistry.org However, modifications to the benzyl (B1604629) ring can significantly alter the group's chemical reactivity and stability, allowing for more nuanced and selective deprotection strategies. organic-chemistry.orgnih.gov

The electronic nature of substituents on the aromatic ring of the benzyloxy group has a profound effect on its lability.

Electron-Donating Groups (EDGs): Substituents such as a para-methoxy (CH₃O-) group make the benzyloxy group (then called a p-methoxybenzyl or PMB group) more susceptible to oxidative cleavage. organic-chemistry.orgnih.gov The EDG stabilizes the carbocation intermediate formed during oxidative removal by reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), allowing for deprotection under conditions that leave standard benzyl ethers intact. organic-chemistry.orgnih.gov

Electron-Withdrawing Groups (EWGs): Conversely, EWGs like a nitro (NO₂) group would destabilize the carbocation intermediate, making the benzyloxy group more robust and resistant to both acidic and oxidative cleavage.

This differential stability allows for orthogonal protection strategies, where different hydroxyl groups in a molecule can be selectively deprotected by choosing the appropriate substituted benzyl ether and deprotection reagent. organic-chemistry.org

Table 2. Effect of Aromatic Substituents on Benzyloxy Group Lability. organic-chemistry.orgnih.gov
Substituent TypeExample SubstituentEffect on LabilityTypical Deprotection Method
None (Standard Benzyl)-HStableCatalytic Hydrogenolysis (e.g., Pd/C, H₂)
Electron-Donating-OCH₃ (para)Increased LabilityOxidative Cleavage (e.g., DDQ, CAN)
Electron-Withdrawing-NO₂ (para)Decreased LabilityHarsh conditions; more resistant to cleavage

In the synthesis of complex, stereochemically rich molecules, the benzyloxy group can play a crucial role beyond simply protecting a hydroxyl group. Although the benzyloxy group itself is achiral, its steric bulk can influence the stereochemical outcome of reactions at nearby chiral centers. researchgate.net By blocking one face of a molecule, it can direct an incoming reagent to the opposite, less sterically hindered face, a concept known as steric guidance. This effect is a valuable tool for controlling diastereoselectivity during the construction of complex molecular architectures. researchgate.net The choice of protecting group, including its size and conformational properties, is therefore a critical strategic decision in stereocontrolled synthesis. beilstein-journals.org

Rational Design of Linker Length and Composition for Specific Molecular Interactions

The rational design of a linker involves a careful consideration of its length, flexibility, and chemical composition to achieve a specific biological or chemical outcome. The goal is to create a spacer that not only connects two molecular entities but also optimizes their desired interaction. researchgate.netrsc.org

The principles for rational linker design are multifaceted:

Length and Flexibility: The linker must be long enough to bridge the required distance without inducing molecular strain, yet not so long that excessive conformational entropy negatively impacts binding affinity. nih.gov The inherent flexibility of OEG chains is advantageous, allowing the linker to adapt its conformation to facilitate binding. chempep.com

Solubility and Biocompatibility: The OEG component is crucial for imparting water solubility and biocompatibility, which is essential for linkers used in biological systems. chempep.com This hydrophilicity helps prevent the aggregation of conjugates and can improve pharmacokinetic properties.

Minimizing Non-Specific Interactions: OEG is well-known for its ability to create a hydration shell that resists non-specific protein adsorption, a "stealth" property that is critical for in vivo applications to reduce immunogenicity and improve circulation times. chempep.comrsc.org

Modularity and Synthesis: Effective linker design also depends on synthetic accessibility. The ability to systematically vary linker length and incorporate different functionalities is key to optimizing performance for a specific application, such as creating stimuli-responsive materials or fine-tuning the targeting ability of a drug delivery system. nih.govnih.gov

By integrating these principles, scientists can rationally design and synthesize linkers like Benzyloxy-C5-PEG1, where the benzyloxy group offers a stable handle for protection or further modification, the C5 alkyl chain provides a defined spacer element, and the PEG unit ensures favorable physicochemical properties for biological applications.

Advanced Analytical and Computational Methodologies in Compound Research

Spectroscopic and Chromatographic Techniques for Compound Characterization (General)

The characterization of PEGylated compounds, including those with a benzyloxy-C5 moiety, relies on a combination of spectroscopic and chromatographic techniques to determine their identity, purity, and physicochemical properties.

High-Performance Liquid Chromatography (HPLC) is a foundational technique for the separation and quantification of PEGylated molecules. nih.gov Variations of HPLC, such as Size-Exclusion Chromatography (SEC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), are employed to assess the molecular weight and purity of the conjugate. nih.gov SEC separates molecules based on their hydrodynamic volume, which is particularly useful for analyzing the increase in size upon PEGylation. nih.govekb.eg RP-HPLC, on the other hand, separates molecules based on their hydrophobicity.

Mass Spectrometry (MS) is an indispensable tool for the precise determination of molecular weight and the degree of PEGylation. nih.gov Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS are frequently used. While MALDI-TOF MS is noted for providing excellent information on molecular weight and heterogeneity, ESI-MS is often preferred for its automated workflow. Coupling liquid chromatography with mass spectrometry (LC-MS) provides a powerful method for detailed characterization, including the identification of PEGylation sites. nih.govacs.org

Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about the compound, including the confirmation of the benzyloxy and PEG components and their connectivity. Infrared (IR) spectroscopy is useful for identifying the functional groups present in the molecule. idosi.org

For quantitative analysis, especially when the PEGylated compound lacks a strong chromophore for UV detection, a charged aerosol detector (CAD) can be used in conjunction with HPLC. chromatographyonline.com This detector is sensitive to all nonvolatile analytes, allowing for the quantification of both the PEGylated product and any residual reagents. chromatographyonline.com

Table 1: Common Analytical Techniques for Characterizing PEGylated Compounds

Technique Information Provided
HPLC (SEC, RP-HPLC) Purity, molecular size, hydrophobicity. nih.gov
Mass Spectrometry (MALDI-TOF, ESI) Precise molecular weight, degree of PEGylation, structural heterogeneity.
LC-MS Detailed structural information, identification of conjugation sites. nih.govacs.org
NMR Spectroscopy Detailed molecular structure and connectivity.
IR Spectroscopy Identification of functional groups. idosi.org
HPLC with Charged Aerosol Detection Quantitative analysis of compounds lacking a strong chromophore. chromatographyonline.com

Computational Chemistry and Molecular Modeling Applications

Computational methods are increasingly vital in the study of flexible molecules like "Benzyloxy-C5-PEG1," especially in the rational design of complex therapeutic agents like PROTACs. nih.govnih.gov These in silico approaches offer insights that can be difficult to obtain through experimental methods alone. acs.orgunisa.it

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of PEGylated molecules. dntb.gov.uaresearchgate.net These simulations model the atomic-level movements of the molecule over time, providing insights into its flexibility, shape, and interactions with its environment. dntb.gov.uaplos.org

For a compound like "this compound," MD simulations can reveal how the flexible PEG linker behaves. Studies have shown that PEG chains on protein surfaces can adopt folded structures rather than extended conformations. nih.gov The simulations can predict the hydrodynamic volume of the molecule, which is a critical parameter influencing its biological activity. plos.org Furthermore, MD simulations can elucidate the formation of a hydrated layer around the PEG chain, which contributes to the steric shielding effect often exploited in drug delivery. plos.org

MD simulations are also used to study the interactions between PEGylated molecules and other entities, such as drug molecules or biological membranes. nih.govntnu.no These simulations can help in understanding how the PEG chain influences the binding affinity and release of a conjugated cargo. The accuracy of these simulations is highly dependent on the force field used to describe the interatomic interactions, with the General AMBER force field (GAFF) being identified as a reliable option for systems containing PEGs. nih.gov

In the context of PROTACs, the "this compound" would likely function as a linker connecting a ligand for a target protein (protein of interest, POI) and a ligand for an E3 ubiquitin ligase. nih.gov The formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase) is essential for the PROTAC's mechanism of action. unisa.itpromegaconnections.com However, determining the three-dimensional structure of this complex experimentally is challenging. nih.govacs.org

Computational methods are therefore crucial for predicting the structure of the ternary complex. unisa.itnih.gov Various in silico tools and methodologies have been developed for this purpose, including protein-protein docking and molecular docking. unisa.itamm-journal.org These methods aim to model all possible interactions between the POI and the E3 ligase and then insert the PROTAC molecule in a way that satisfies the binding modes of its respective ligands. unisa.it

Recent advancements in artificial intelligence, such as AlphaFold 3, have shown high accuracy in predicting the structures of ligand-mediated ternary complexes, including those involving PROTACs. researchgate.net These models can take into account the flexibility of the linker, which is a critical factor for successful ternary complex formation. researchgate.net

Molecular dynamics simulations can further refine the predicted ternary complex models, allowing for the observation of conformational changes as the complex settles into a thermodynamically favorable state. unisa.it These simulations can also provide insights into the stability and dynamics of the ternary complex, which are important for its degradation efficiency. acs.orgnih.gov The ultimate goal of these computational approaches is to accelerate the rational design of new and effective PROTACs. unisa.itcsbj.orgresearchgate.net

Theoretical studies on the properties of polyethylene glycol (PEG) are fundamental to understanding the behavior of "this compound." PEG is a versatile polymer with unique physicochemical properties, including good water solubility, non-toxicity, and low immunogenicity. ekb.egsinopeg.com

Computational studies, often employing MD simulations, have been used to investigate various thermophysical properties of PEG oligomers, such as density, self-diffusion coefficients, shear viscosity, and thermal conductivity. nih.gov These properties are crucial for understanding how the PEG chain will behave in different environments.

The conformation of PEG chains can be influenced by their environment, such as being in a confined space. mdpi.com Theoretical models and simulations have been used to study how the grafting density of PEG on a surface affects its conformation, which can range from a "mushroom" to a "brush" regime. mdpi.com The brush conformation, achieved at high grafting densities, is particularly effective in preventing protein adsorption. mdpi.com

Furthermore, theoretical studies can elucidate the interactions between PEG and different ions or solvents, which can modulate the polymer's structure and properties. nih.gov This understanding is critical for predicting how a PEGylated compound will behave in a physiological environment. The amphiphilic nature of PEG, allowing it to be soluble in both water and some organic solvents, is a key property that is explored in these theoretical studies. ekb.egsinopeg.com

Quantitative Assessment of Conjugation Efficiency and Stability

The successful synthesis of a well-defined bioconjugate requires robust methods for the quantitative assessment of conjugation efficiency and the stability of the resulting linkage. Several analytical techniques are employed for this purpose. nih.goveco-vector.comresearchgate.net

A common approach to quantify conjugation efficiency is through chromatographic methods like HPLC, which can separate the conjugated product from unreacted starting materials. nih.gov By comparing the peak areas of the product and the reactants, the extent of the reaction can be determined.

For protein bioconjugates, a Western blot-based methodology can be used for a quantitative assessment. This can involve the site-specific incorporation of a reactive unnatural amino acid (UAA) into a protein, followed by reaction with a ligand that has a handle for detection or further modification. nih.gov For instance, a chloroalkane handle can be used to form a covalent bond with a HaloTag protein, allowing for quantification via gel analysis. nih.gov

The stability of the conjugate is also a critical parameter. This is often assessed by incubating the conjugate under relevant physiological conditions (e.g., in plasma or buffer at 37°C) and monitoring its integrity over time using techniques like HPLC or MS. nih.goveco-vector.comresearchgate.net This allows for the determination of the conjugate's half-life and the identification of any degradation products.

The choice of conjugation chemistry plays a significant role in the stability of the final product. For example, linkages formed through Michael addition to a maleimide (B117702) group or the formation of an amide bond are commonly used and their stability can be assessed under various conditions. idosi.org

Table 2: Methods for Assessing Conjugation Efficiency and Stability

Assessment Technique(s) Key Information
Conjugation Efficiency HPLC, Western Blot with specific tags (e.g., HaloTag). nih.govnih.gov Quantification of product formation relative to starting materials.
Stability Incubation in physiological buffers followed by HPLC or MS analysis. nih.goveco-vector.comresearchgate.net Determination of conjugate half-life and identification of degradation pathways.

Q & A

Q. Table 1: Common Characterization Techniques

TechniqueTarget Signal/DataPurpose
1^1H NMRδ 3.5–3.7 ppm (PEG -CH2_2-)Confirm PEG integration
FT-IR1100 cm1^{-1} (C-O-C stretch)Validate ether linkages
HPLCRetention time ~8–10 minAssess purity (>95%)

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., chloroform during synthesis).
  • Waste Management : Segregate halogenated waste (e.g., from chlorinated solvents) and neutralize acidic/basic residues before disposal .

Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) for this compound?

Answer:
Contradictions often arise from:

  • Solvent impurities : Verify deuterated solvent purity (e.g., D2_2O vs. CDCl3_3) .
  • Dynamic effects : Check for temperature-dependent conformational changes (e.g., PEG chain flexibility).
  • Stereochemical interference : Use 2D NMR (e.g., COSY, HSQC) to distinguish overlapping signals .

Q. Methodological Steps :

Repeat synthesis with fresh reagents.

Compare data against PubChem reference spectra .

Consult crystallography (if applicable) to resolve ambiguities.

Advanced: What experimental design considerations are essential for studying this compound in drug delivery systems?

Answer:

  • Controlled Variables :
    • PEG chain length (e.g., C5 vs. C10) impacts solubility and biodistribution.
    • Benzyloxy group stability under physiological pH (e.g., hydrolysis risks).
  • In Vitro/In Vivo Models :
    • Use fluorescence tagging (e.g., FITC) to track cellular uptake .
    • Optimize pharmacokinetics via LC-MS/MS to quantify plasma concentrations .

Q. Table 2: Key Parameters for Drug Delivery Studies

ParameterOptimization Strategy
Loading EfficiencyVary solvent polarity (e.g., DMSO vs. ethanol)
Release KineticsTest pH-responsive degradation (e.g., PBS at pH 5.0 vs. 7.4)
ToxicityPerform MTT assays on HEK293 or HepG2 cell lines

Advanced: How can researchers address inconsistencies in reported bioactivity data for this compound derivatives?

Answer:
Inconsistencies may stem from:

  • Assay variability : Standardize protocols (e.g., fixed incubation times in enzyme inhibition assays).
  • Impurity profiles : Compare batch-specific HPLC traces to rule out byproduct interference .
  • Cell line specificity : Replicate studies across multiple models (e.g., cancer vs. normal cells) .

Q. Framework for Analysis :

  • Apply PICO (Population, Intervention, Comparison, Outcome) to isolate variables.
  • Use FINER criteria (Feasible, Novel, Ethical, Relevant) to refine hypotheses .

Basic: What are the best practices for documenting and reproducing this compound synthesis protocols?

Answer:

  • Recordkeeping : Log reagent lot numbers, reaction temperatures (±1°C), and stirring speeds.
  • Reproducibility : Share raw spectral data (NMR, MS) and chromatograms via open-access platforms .
  • Troubleshooting : Include contingency steps for common issues (e.g., low yield due to moisture sensitivity) .

Advanced: How to design a study investigating this compound’s role in enzyme inhibition?

Answer:

  • Hypothesis : this compound alters enzyme kinetics via steric hindrance or allosteric modulation.
  • Methods :
    • Use surface plasmon resonance (SPR) to measure binding affinity (Kd_d).
    • Perform molecular docking simulations (e.g., AutoDock Vina) to predict interaction sites .
  • Controls : Include PEG-only and benzyloxy-only analogs to isolate functional group effects .

Basic: Which databases provide reliable physicochemical data for this compound?

Answer:

  • PubChem : For spectral data, solubility, and IUPAC nomenclature .
  • NIST Chemistry WebBook : Validated IR and mass spectra .
  • Reaxys : Peer-reviewed synthesis protocols and patent references .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.